molecular formula C13H14O2S B7999903 5-Methyl-2-furyl-(2-methylthiophenyl)methanol CAS No. 1443350-29-5

5-Methyl-2-furyl-(2-methylthiophenyl)methanol

Cat. No.: B7999903
CAS No.: 1443350-29-5
M. Wt: 234.32 g/mol
InChI Key: CKLXPAZZWDFWCE-UHFFFAOYSA-N
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Description

5-Methyl-2-furyl-(2-methylthiophenyl)methanol is an organic compound with the molecular formula C13H14O2S It is characterized by the presence of a furan ring and a thiophene ring, both of which are substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-furyl-(2-methylthiophenyl)methanol typically involves the reaction of 5-methyl-2-furaldehyde with 2-methylthiophenol in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reaction time is common to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-furyl-(2-methylthiophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols or alkanes.

    Substitution: Results in halogenated or aminated derivatives.

Scientific Research Applications

5-Methyl-2-furyl-(2-methylthiophenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-Methyl-2-furyl-(2-methylthiophenyl)methanol exerts its effects involves interactions with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-furylmethanol: Lacks the thiophene ring, making it less complex.

    2-Methylthiophenylmethanol: Lacks the furan ring, resulting in different chemical properties.

    5-Methyl-2-furyl-(2-thiophenyl)methanol: Similar structure but without the methyl group on the thiophene ring.

Uniqueness

5-Methyl-2-furyl-(2-methylthiophenyl)methanol is unique due to the presence of both furan and thiophene rings, each substituted with a methyl group. This dual-ring structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(5-methylfuran-2-yl)-(2-methylsulfanylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2S/c1-9-7-8-11(15-9)13(14)10-5-3-4-6-12(10)16-2/h3-8,13-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLXPAZZWDFWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C2=CC=CC=C2SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601225924
Record name 2-Furanmethanol, 5-methyl-α-[2-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601225924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443350-29-5
Record name 2-Furanmethanol, 5-methyl-α-[2-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443350-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furanmethanol, 5-methyl-α-[2-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601225924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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